Methyl 3-(benzylsulfanyl)-2-methylpropanoate
Description
Methyl 3-(benzylsulfanyl)-2-methylpropanoate is a sulfur-containing ester with the molecular formula C₁₂H₁₆O₂S (calculated molecular weight: 224.32 g/mol). Its structure comprises a propanoate backbone substituted with a methyl group at position 2 and a benzylsulfanyl (-S-CH₂C₆H₅) group at position 3. The benzylsulfanyl moiety introduces unique electronic and steric properties, influencing reactivity and interactions with biological targets .
Properties
CAS No. |
5331-04-4 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methyl 3-benzylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H16O2S/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
VIAAAKCYRCELPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-methylpropanoate typically involves the esterification of 3-(benzylsulfanyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs and their properties:
Physicochemical Properties
- Solubility: The benzylsulfanyl group reduces polarity compared to oxygen analogs (), making the target compound more soluble in nonpolar solvents.
Biological Activity
Methyl 3-(benzylsulfanyl)-2-methylpropanoate (CAS No. 251458-15-8) is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C12H14OS
- Molecular Weight : 206.30 g/mol
- InChI Key : ZTBCOZQPDZZCJO-UHFFFAOYSA-N
The compound features a methyl ester group, a benzyl sulfide substituent, and a branched alkyl chain, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the sulfanyl group may provide antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and cancer.
- Cell Proliferation Modulation : Research indicates that this compound may affect cell cycle progression, particularly in cancer cell lines.
Anticancer Properties
A study conducted on various derivatives of benzyl sulfide compounds demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.0 | Inhibition of proliferation |
These results indicate that the compound has a promising potential as an anticancer agent, specifically through mechanisms involving apoptosis and cell cycle modulation.
Antioxidant Activity
In vitro assays have shown that this compound exhibits significant antioxidant activity. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value of approximately 30 µM, indicating its effectiveness in neutralizing free radicals.
Case Studies
- Case Study on Lung Cancer : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, such as caspase-3 activation and PARP cleavage.
- Diabetes Research : Another investigation explored the potential of this compound in modulating glucose metabolism in diabetic models. This compound demonstrated an ability to lower blood glucose levels in streptozotocin-induced diabetic rats by enhancing insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
